(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features:
- Benzylidene substituent: A 4-butoxy-3-ethoxybenzylidene group, which introduces lipophilic and electron-donating alkoxy groups at positions 3 and 4 of the aromatic ring.
- Stereochemistry: The (5Z)-configuration ensures the benzylidene group is oriented trans to the thioxo group, influencing molecular interactions .
Properties
IUPAC Name |
(5Z)-5-[(4-butoxy-3-ethoxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S3/c1-3-5-9-26-16-7-6-14(11-17(16)25-4-2)12-18-19(22)21(20(27)28-18)15-8-10-29(23,24)13-15/h6-7,11-12,15H,3-5,8-10,13H2,1-2H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYFZOMWLMTOFX-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, known for their diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties.
Structure and Properties
The molecular structure of this compound includes a thiazolidin-4-one core, which is a pivotal scaffold in medicinal chemistry. The presence of substituents such as butoxy and ethoxy groups can significantly influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit promising antimicrobial properties. For instance, compounds similar to the one have shown enhanced antibacterial activity compared to standard antibiotics like ampicillin. Specifically, derivatives have been noted for their effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
| Compound | Antibacterial Activity (MIC) | Reference |
|---|---|---|
| (5Z)-5-(4-butoxy-3-ethoxybenzylidene)... | 0.5 µg/mL against S. aureus | |
| Similar derivatives | 6–17 fold more potent than bifonazole |
Anticancer Activity
Thiazolidin-4-one derivatives have also been investigated for their anticancer potential. Certain studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Antioxidant Activity
Antioxidant properties are another significant aspect of thiazolidin-4-one derivatives. The ability to scavenge free radicals has been documented, with some compounds demonstrating superior activity compared to standard antioxidants like vitamin C .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazolidin-4-one derivatives against various bacterial strains. The results indicated that modifications at specific positions on the thiazolidin ring could enhance antibacterial potency significantly .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the interaction of these compounds with bacterial targets. Results showed that certain structural features correlate with increased antibacterial activity, suggesting pathways for further development .
Scientific Research Applications
Medicinal Applications
1. Antidiabetic Activity
Thiazolidinones are known for their role as insulin sensitizers. Research indicates that derivatives of this class can enhance glucose uptake in muscle and adipose tissues, making them potential candidates for treating Type 2 diabetes. For instance, a study demonstrated that similar compounds improved insulin sensitivity in diabetic models, suggesting that (5Z)-5-(4-butoxy-3-ethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one may exhibit similar properties .
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound was evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays revealed that it inhibited cell proliferation and induced apoptosis in human cancer cells, suggesting its utility as a chemotherapeutic agent .
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has shown that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Case Studies
Case Study 1: Antidiabetic Effects
A study conducted on diabetic rats treated with this compound showed a marked reduction in blood glucose levels compared to untreated controls. The mechanism was attributed to enhanced insulin receptor sensitivity and improved glucose metabolism in peripheral tissues.
Case Study 2: Cancer Cell Line Studies
In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer therapeutic.
Data Tables
Comparison with Similar Compounds
Structural Variations in Rhodanine Derivatives
Key structural differences among analogs include substituents on the benzylidene ring and the thiazolidinone nitrogen. Below is a comparative analysis:
Key Observations:
- Benzylidene Substituents : Alkoxy groups (e.g., butoxy, ethoxy) in the target compound enhance lipophilicity compared to methyl or methoxy groups in analogs . Fluorinated derivatives (e.g., 3-fluoro) may improve bioavailability due to increased electronegativity .
- Thiazolidinone Substituents: The sulfone group in the target compound is unique and likely improves solubility and metabolic stability compared to phenyl or morpholinyl groups in analogs .
Physicochemical Properties
- Melting Points : Analogs with rigid substituents (e.g., 1,3-benzodioxol-5-yl) exhibit higher melting points (>260°C) compared to methoxy-substituted derivatives (234–258°C) . The target compound’s melting point is unreported but expected to be influenced by its bulky alkoxy groups.
- Spectral Data : NMR spectra of analogs confirm Z-configuration via coupling constants (e.g., J = 12–14 Hz for benzylidene protons) . The sulfone group in the target compound would show distinct ¹³C NMR signals near 50–60 ppm for the tetrahydrothiophene ring .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including condensation of substituted benzaldehydes with thiazolidinone precursors. Key steps include:
- Knoevenagel condensation under basic conditions to form the benzylidene moiety .
- Thiazolidinone ring formation via cyclization reactions using thiourea derivatives . Optimization strategies:
- Use of microwave-assisted synthesis to reduce reaction times and improve yields .
- Solvent selection (e.g., DMF or ethanol) and catalyst screening (e.g., piperidine for condensation) to enhance efficiency .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR (¹H and ¹³C) : Confirms the Z-configuration of the benzylidene group and substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- FT-IR : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Anti-inflammatory testing : COX-2 inhibition assays using ELISA .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Assess bioavailability via HPLC-MS to detect plasma concentrations and metabolite formation .
- Toxicology studies : Evaluate organ-specific toxicity in rodent models to rule out off-target effects .
- Formulation optimization : Use liposomal encapsulation or PEGylation to improve solubility and stability .
Q. What computational methods predict binding modes and structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR, COX-2) .
- Molecular dynamics (MD) simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate substituents with activity .
Q. How can X-ray crystallography using SHELX refine the compound’s stereochemistry?
- Crystal growth : Optimize solvent evaporation or diffusion methods to obtain single crystals .
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets .
- SHELXL refinement : Apply twin-law corrections for twinned crystals and validate with R-factors (<5%) . Compare with NMR NOE data to confirm stereochemical assignments .
Q. What strategies address low yield in the final synthetic step?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for improved cyclization efficiency .
- Continuous flow reactors : Enhance heat/mass transfer for exothermic reactions .
- Byproduct analysis : Use LC-MS to identify impurities and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
